Physicochemical Properties and Pharmacological Profiling of 5-Methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole
Physicochemical Properties and Pharmacological Profiling of 5-Methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole
Executive Summary
The compound 5-methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole (CAS: 439081-77-3) is a highly specialized, privileged scaffold in medicinal chemistry and neuropharmacology. Structurally derived from the tryptamine backbone, it features a rigidified piperidine ring in place of the flexible ethylamine side chain found in endogenous serotonin (5-HT). This structural constraint, combined with specific substitutions on the indole core, makes it an invaluable building block for developing highly selective ligands targeting serotonergic G-protein coupled receptors (GPCRs), such as the 5-HT1, 5-HT2, and 5-HT6 subtypes, as well as the serotonin transporter (SERT)[1][2].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and the rigorous experimental protocols required to characterize its purity and pharmacological activity.
Structural Causality & Mechanistic Rationale
The pharmacological utility of this molecule is not accidental; every functional group serves a precise mechanistic purpose in receptor binding and pharmacokinetics[2]:
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5-Methoxy Group: This moiety acts as a critical hydrogen-bond acceptor. It directly mimics the 5-hydroxy group of endogenous serotonin, allowing the molecule to anchor to conserved serine and threonine residues within the orthosteric binding pocket of 5-HT receptors[2].
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1-Methyl (N-Methyl) Group: Methylation of the indole nitrogen serves two primary functions. First, it eliminates the hydrogen-bond donor capacity of the indole N-H. This is a strategic modification used to tune receptor subtype selectivity, often reducing affinity for receptors that strictly require the N-H interaction while preserving or enhancing affinity for others. Second, it increases the overall lipophilicity of the molecule, which is essential for blood-brain barrier (BBB) penetration in central nervous system (CNS) drug development[2].
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3-(Piperidin-4-yl) Moiety: Replacing the flexible ethylamine of tryptamine with a rigid piperidine ring restricts the conformational space of the molecule, reducing entropic penalty upon receptor binding. The secondary amine of the piperidine ring is highly basic. At physiological pH (7.4), it is predominantly protonated, allowing it to form an indispensable salt bridge with the highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 (TM3) of aminergic GPCRs[1].
Fig 1. Mechanistic pathway of 5-HT receptor activation via the piperidin-4-yl indole scaffold.
Physicochemical Profiling
Understanding the physicochemical parameters is crucial for both formulation and assay design. The following data synthesizes the core properties of the compound[3][4].
| Property | Value | Method / Condition |
| CAS Number | 439081-77-3 | Chemical Registry |
| Molecular Formula | C15H20N2O | Exact Mass: 244.1576 g/mol |
| Molecular Weight | 244.34 g/mol | Standard Atomic Weights |
| Physical State | Solid (Powder) | At Standard Temperature & Pressure |
| Purity | ≥ 98% | HPLC-UV (Area %) |
| LogP (Predicted) | ~2.92 | Octanol/Water Partition Coefficient[4] |
| pKa (Piperidine Nitrogen) | ~9.8 - 10.2 | Aqueous, 25°C |
| Storage Conditions | 2-8°C | Keep in dark place, inert atmosphere |
| Safety / GHS | H302, H315, H319 | Harmful if swallowed; skin/eye irritant[3] |
Experimental Protocols: A Self-Validating Approach
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to empower researchers to troubleshoot and adapt.
Protocol A: Purity Assessment via RP-HPLC-UV
Objective: Quantify the purity of the synthesized or procured compound. Causality & Rationale: The basicity of the piperidine ring (pKa ~9.8) causes severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual unendcapped silanols. To mitigate this, a highly acidic mobile phase (pH ~2.0) is used to fully protonate both the analyte and the silanols, ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
-
System Preparation: Equip an HPLC system with a C18 column (e.g., 150 mm × 4.6 mm, 5 µm, fully endcapped).
-
Mobile Phase Formulation:
-
Mobile Phase A: HPLC-grade Water containing 0.1% Trifluoroacetic acid (TFA). (TFA acts as an ion-pairing agent and lowers the pH).
-
Mobile Phase B: HPLC-grade Acetonitrile containing 0.1% TFA.
-
-
Sample Preparation: Dissolve 1.0 mg of 5-methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole in 1 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes.
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.
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Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated indole chromophore).
-
System Suitability (Self-Validation): The protocol is valid only if the tailing factor (
) of the main peak is and theoretical plates ( ) are .
Protocol B: In Vitro Radioligand Binding Assay (5-HT Receptor Affinity)
Objective: Determine the binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Harvest CHO cells stably expressing the target 5-HT receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.
-
Assay Incubation: In a 96-well plate, combine:
-
50 µL of radioligand (e.g.,
-8-OH-DPAT for 5-HT1A). -
50 µL of the test compound (serial dilutions from
to M). -
100 µL of membrane suspension.
-
-
Equilibration: Incubate the plate in the dark at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.
-
Filtration & Washing: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI for 1 hour). Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the
using non-linear regression. Convert to using the Cheng-Prusoff equation: .
Fig 2. High-throughput radioligand binding assay workflow for GPCR affinity profiling.
References
1. 2. 3. 4.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-1-methyl-3-(piperidin-4-yl)-1H-indole | 439081-77-3 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
